molecular formula C16H19NO B5502562 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 331760-81-7

6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B5502562
CAS No.: 331760-81-7
M. Wt: 241.33 g/mol
InChI Key: KATUXDKZWCFKBJ-UHFFFAOYSA-N
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Description

6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C16H21NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-tert-butylphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the combination of the tert-butyl group and the tetrahydrocarbazole structure. This combination imparts specific chemical and physical properties, making it distinct from other carbazole derivatives .

Properties

IUPAC Name

6-tert-butyl-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-16(2,3)10-7-8-13-12(9-10)11-5-4-6-14(18)15(11)17-13/h7-9,17H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATUXDKZWCFKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C2CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350658
Record name 1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331760-81-7
Record name 1H-Carbazol-1-one, 6-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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